molecular formula C20H18O12 B12101844 Myricetin 3-arabinofuranoside

Myricetin 3-arabinofuranoside

Cat. No.: B12101844
M. Wt: 450.3 g/mol
InChI Key: OXJKSVCEIOYZQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Betmidin can be synthesized through various chemical reactions involving flavonoid precursors. The specific synthetic routes and reaction conditions are not widely documented, but it is known that Betmidin can be dissolved in solvents such as DMSO, pyridine, methanol, and ethanol .

Industrial Production Methods

Industrial production of Betmidin involves extraction from natural sources, particularly the roots of Lannea alata. The extraction process typically includes solvent extraction followed by purification steps to isolate Betmidin in its pure form .

Chemical Reactions Analysis

Types of Reactions

Betmidin undergoes several types of chemical reactions, including:

    Oxidation: Betmidin can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert Betmidin into reduced forms.

    Substitution: Betmidin can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of Betmidin, as well as substituted flavonoid compounds with different functional groups.

Mechanism of Action

The mechanism of action of Betmidin involves its interaction with various molecular targets and pathways. Betmidin exerts its effects by binding to specific enzymes and receptors, modulating their activity. For example, Betmidin has been shown to bind to the active site of enzymes like tyrosine kinases, inhibiting their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Betmidin is structurally similar to other flavonoid compounds, such as:

  • Myricitrin (CAS#17912-87-7)
  • 2’'-O-Galloylmyricitrin (CAS#56939-52-7)
  • 3’'-O-Galloylmyricitrin (CAS#143202-36-2)
  • Myricetin 3-O-galactoside (CAS#15648-86-9)
  • Myricetin 3-O-beta-D-glucopyranoside (CAS#19833-12-6)
  • Cannabiscitrin (CAS#520-14-9)

These compounds share similar structural features but differ in their functional groups and bioactivity. Betmidin is unique due to its specific molecular structure and the particular biological activities it exhibits .

Properties

Molecular Formula

C20H18O12

Molecular Weight

450.3 g/mol

IUPAC Name

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

InChI

InChI=1S/C20H18O12/c21-5-12-15(27)17(29)20(31-12)32-19-16(28)13-8(23)3-7(22)4-11(13)30-18(19)6-1-9(24)14(26)10(25)2-6/h1-4,12,15,17,20-27,29H,5H2

InChI Key

OXJKSVCEIOYZQL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O

Origin of Product

United States

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